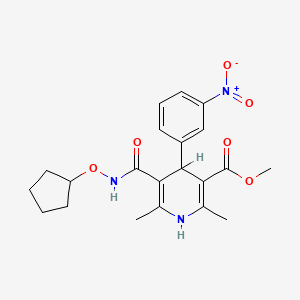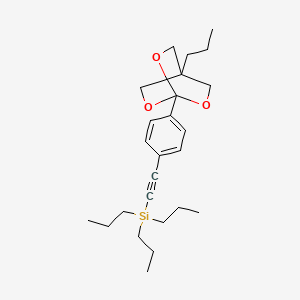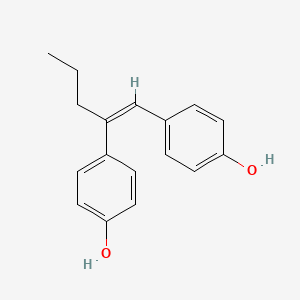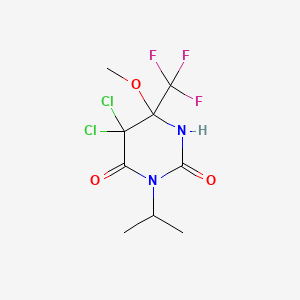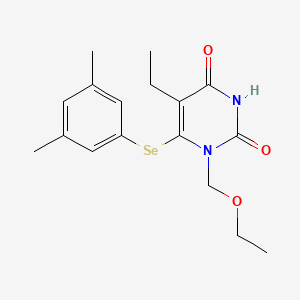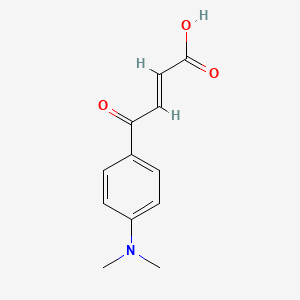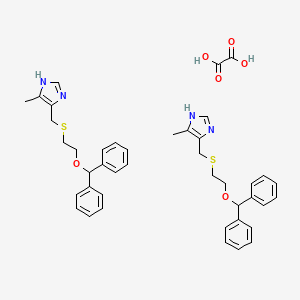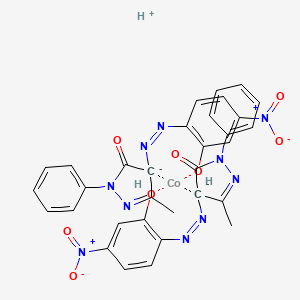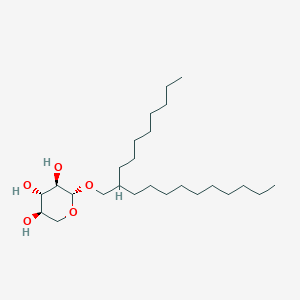
Octyldodecyl xyloside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyldodecyl xyloside: is a non-ionic surfactant and emulsifier commonly used in cosmetic formulations. It is derived from the reaction between xylose, a sugar, and octyldodecanol, a fatty alcohol. This compound is known for its ability to reduce surface tension, allowing for the formation of stable emulsions, and is often used in products such as creams, lotions, and cleansers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Octyldodecyl xyloside is synthesized through the glycosylation of octyldodecanol with xylose. The reaction typically involves the use of an acid catalyst to facilitate the formation of the glycosidic bond. The process can be carried out under mild conditions, often at room temperature, to prevent the degradation of the sugar component .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where octyldodecanol and xylose are combined in the presence of an acid catalyst. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product. This method ensures high yield and purity, making it suitable for use in various cosmetic formulations .
Analyse Des Réactions Chimiques
Types of Reactions: Octyldodecyl xyloside primarily undergoes substitution reactions due to the presence of the glycosidic bond. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other alcohols. The conditions are typically mild, with reactions occurring at room temperature or slightly elevated temperatures.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the alcohol groups in this compound.
Reduction Reactions: Reducing agents such as sodium borohydride can be employed to reduce any oxidized forms of the compound back to their original state.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various glycosides, while oxidation reactions can produce aldehydes or carboxylic acids .
Applications De Recherche Scientifique
Chemistry: Octyldodecyl xyloside is used as a surfactant in various chemical formulations. Its ability to stabilize emulsions makes it valuable in the preparation of complex mixtures and formulations .
Biology: In biological research, this compound is used to study cell membrane permeability and the effects of surfactants on cellular structures. Its non-ionic nature makes it less disruptive to cell membranes compared to ionic surfactants .
Medicine: While not commonly used directly in medical treatments, this compound is found in various topical formulations, such as creams and ointments, due to its emulsifying properties. It helps in the even distribution of active ingredients on the skin .
Industry: In the cosmetic industry, this compound is widely used in products like shampoos, conditioners, and facial cleansers. Its ability to form stable emulsions and improve the texture and feel of products makes it a popular ingredient .
Mécanisme D'action
Octyldodecyl xyloside exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. This is achieved by the amphiphilic nature of the molecule, which has both hydrophilic (sugar) and hydrophobic (fatty alcohol) regions. These regions interact with water and oil phases, respectively, stabilizing the mixture .
Comparaison Avec Des Composés Similaires
Decyl glucoside: Another non-ionic surfactant derived from glucose and decanol. It is also used in cosmetic formulations for its mildness and emulsifying properties.
Lauryl glucoside: Similar to decyl glucoside but derived from lauryl alcohol.
Uniqueness: Octyldodecyl xyloside stands out due to its specific combination of xylose and octyldodecanol, which provides a unique balance of hydrophilic and hydrophobic properties. This balance allows it to form stable emulsions with a wide range of oil and water phases, making it versatile for various cosmetic applications .
Propriétés
Numéro CAS |
2135791-78-3 |
|---|---|
Formule moléculaire |
C25H50O5 |
Poids moléculaire |
430.7 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-(2-octyldodecoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C25H50O5/c1-3-5-7-9-11-12-14-16-18-21(17-15-13-10-8-6-4-2)19-29-25-24(28)23(27)22(26)20-30-25/h21-28H,3-20H2,1-2H3/t21?,22-,23+,24-,25-/m1/s1 |
Clé InChI |
UZLPXVWSLFHDJE-WNMCAHLPSA-N |
SMILES isomérique |
CCCCCCCCCCC(CCCCCCCC)CO[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O |
SMILES canonique |
CCCCCCCCCCC(CCCCCCCC)COC1C(C(C(CO1)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



